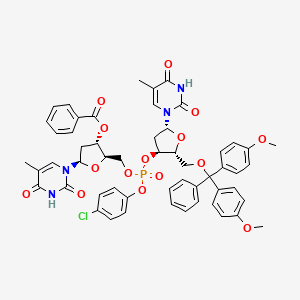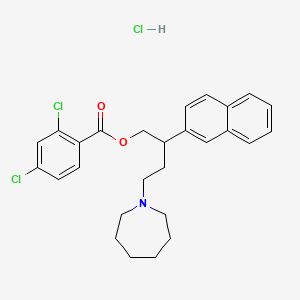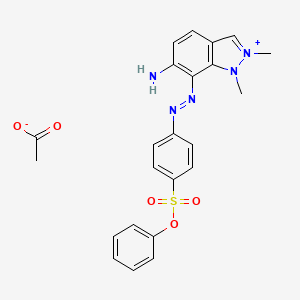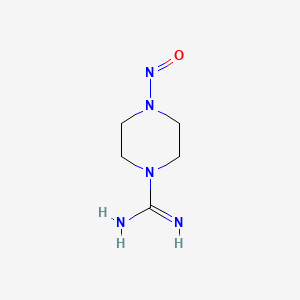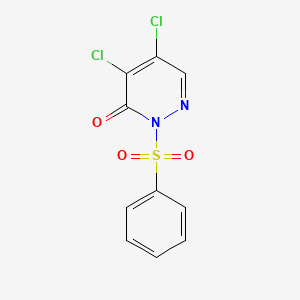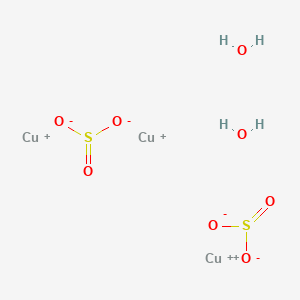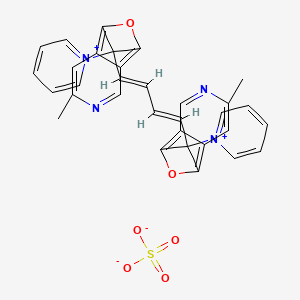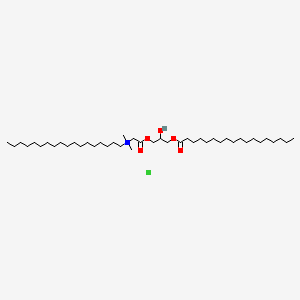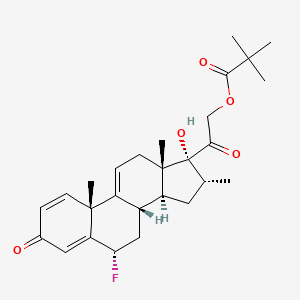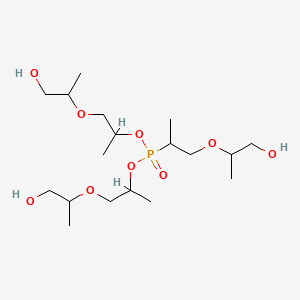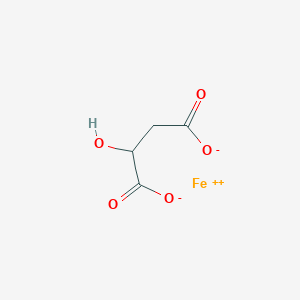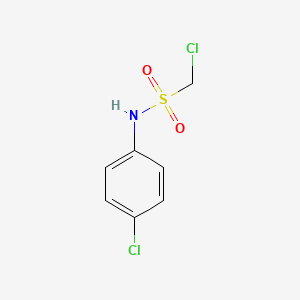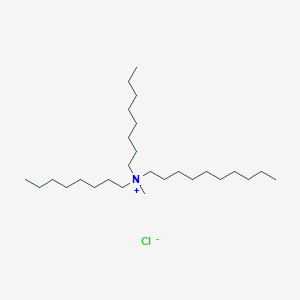
Methyldioctyldecylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyldioctyldecylammonium chloride is an organic compound classified as a quaternary ammonium salt. It is characterized by a nitrogen center substituted with two methyl groups and two long-chain alkyl groups. This structure imparts surfactant-like properties, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyldioctyldecylammonium chloride can be synthesized through the reaction of a long-chain alkyl chloride with a tertiary amine. The reaction typically involves heating the reactants in an organic solvent under reflux conditions. The resulting product is then purified through recrystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction temperatures and the use of catalysts to enhance reaction rates. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Methyldioctyldecylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It readily participates in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or other halides are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ammonium salts .
Scientific Research Applications
Methyldioctyldecylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst to enhance reaction rates in biphasic systems.
Biology: It serves as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is employed in the formulation of disinfectants, fabric softeners, and antistatic agents.
Mechanism of Action
The primary mechanism by which methyldioctyldecylammonium chloride exerts its effects is through the disruption of cell membranes. The long-chain alkyl groups interact with lipid bilayers, causing leakage of intracellular contents and subsequent cell death. This mechanism is particularly effective against a wide range of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Dimethyldioctadecylammonium chloride: Similar in structure but with longer alkyl chains.
Didecyldimethylammonium chloride: Another quaternary ammonium compound with shorter alkyl chains.
Uniqueness
Methyldioctyldecylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds .
Properties
CAS No. |
77502-69-3 |
|---|---|
Molecular Formula |
C27H58ClN |
Molecular Weight |
432.2 g/mol |
IUPAC Name |
decyl-methyl-dioctylazanium;chloride |
InChI |
InChI=1S/C27H58N.ClH/c1-5-8-11-14-17-18-21-24-27-28(4,25-22-19-15-12-9-6-2)26-23-20-16-13-10-7-3;/h5-27H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IPBJXJKKLDVXPC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


